Comprehensive Technical Guide: (R)-alpha-(Fmoc-amino)-3-hydroxy-benzeneacetic acid
Comprehensive Technical Guide: (R)-alpha-(Fmoc-amino)-3-hydroxy-benzeneacetic acid
This guide details the chemical structure, synthesis, and application of (R)-alpha-(Fmoc-amino)-3-hydroxy-benzeneacetic acid (also known as Fmoc-D-3-hydroxyphenylglycine ).
Executive Summary
(R)-alpha-(Fmoc-amino)-3-hydroxy-benzeneacetic acid (CAS: 615553-60-1 ) is a non-proteinogenic amino acid derivative used primarily in the synthesis of complex peptides and peptidomimetics. Structurally, it is the N-Fmoc protected D-isomer of 3-hydroxyphenylglycine (3-HPG).
Unlike its para-substituted counterpart (4-HPG), which is ubiquitous in
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Medicinal Chemistry: Probing receptor-ligand interactions, particularly as an agonist for Group I metabotropic glutamate receptors (mGluRs).
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Peptide Engineering: Introducing conformational constraints and aromatic stacking interactions in de novo peptide designs.
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Natural Products: It is a constituent of rare peptide antibiotics such as Feglymycin .
Chemical Structure & Properties[1][2][3][4][5][6]
Structural Analysis
The molecule consists of a phenylglycine backbone with a hydroxyl group at the meta (3-) position. The
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Stereochemistry: The (R)-configuration corresponds to the D-amino acid nomenclature. This is crucial for metabolic stability, as D-amino acids resist enzymatic degradation by endogenous proteases.
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Acidity: The phenyl ring directly attached to the
-carbon increases the acidity of the -proton, making this residue highly prone to racemization under basic conditions.
Physicochemical Data[1][7]
| Property | Data |
| Chemical Name | (R)- |
| Common Synonyms | Fmoc-D-3-hydroxyphenylglycine; Fmoc-D-3-HyPhg-OH |
| CAS Number | 615553-60-1 |
| Molecular Formula | C |
| Molecular Weight | 389.41 g/mol |
| Solubility | Soluble in DMF, DMSO, NMP; Moderate in DCM; Insoluble in Water |
| pKa ( | ~1.8 - 2.2 (Estimated) |
| Appearance | White to off-white powder |
Structural Visualization
The following diagram illustrates the chemical connectivity and stereochemistry.
Caption: Structural connectivity of Fmoc-D-3-HyPhg-OH highlighting the racemization-prone alpha-carbon.
Synthesis & Manufacturing
The synthesis of enantiomerically pure phenylglycines is challenging due to their tendency to racemize.[2] Two primary routes are employed: Classical Resolution and Enzymatic Synthesis .
Route A: Strecker Synthesis & Resolution (Chemical)
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Condensation: 3-Hydroxybenzaldehyde is reacted with ammonia and cyanide (Strecker reaction) to form racemic 3-hydroxyphenylglycine nitrile, which is hydrolyzed to the racemic amino acid.
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Fmoc Protection: The racemic amine is protected using Fmoc-OSu or Fmoc-Cl.
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Chiral Resolution: The racemic Fmoc-amino acid is resolved using chiral resolving agents (e.g., cinchonidine or phenylethylamine) or via chiral HPLC.
Route B: Hydantoinase Process (Enzymatic)
This is the preferred industrial route for high optical purity (>99% ee).
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Hydantoin Formation: 3-Hydroxybenzaldehyde is converted to 5-(3-hydroxyphenyl)hydantoin.
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Enzymatic Resolution:
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D-Hydantoinase: Selectively opens the ring of the D-hydantoin to form N-carbamoyl-D-3-hydroxyphenylglycine.
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Spontaneous Racemization: The unreacted L-hydantoin spontaneously racemizes under the reaction conditions, allowing for a dynamic kinetic resolution (theoretical 100% yield).
-
-
Decarbamoylation: D-Carbamoylase (or chemical hydrolysis) converts the intermediate to free D-3-hydroxyphenylglycine.
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Protection: Final Fmoc protection is performed under controlled pH to prevent racemization.
Caption: Enzymatic synthesis workflow utilizing dynamic kinetic resolution to ensure high enantiomeric purity.
Application in Solid Phase Peptide Synthesis (SPPS)[4][7]
Incorporating Fmoc-D-3-HyPhg-OH into peptides requires modified protocols due to two critical challenges: Racemization and Side-Chain Acylation .
Critical Challenge: Racemization
Phenylglycine derivatives are notoriously prone to racemization during the coupling step (not deprotection). The electron-withdrawing phenyl ring acidifies the
Standard Protocol (High Risk):
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Base: DIPEA (Diisopropylethylamine) - Too strong, causes racemization.
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Activator: HBTU/HATU - High risk if base is excessive.
Optimized Protocol (Low Risk):
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Base: TMP (2,4,6-Trimethylpyridine/Collidine) or DIPEA (limited to 1 eq).
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Coupling Reagents: DIC (Diisopropylcarbodiimide) + Oxyma Pure OR COMU.
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Temperature: Maintain at 0°C – 25°C. Avoid microwave heating for this specific residue coupling.
Side-Chain Protection
While the CAS 615553-60-1 refers to the amino acid with a free hydroxyl, using this directly in SPPS can lead to O-acylation (ester formation on the side chain) during the coupling of the subsequent amino acid.
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Recommendation: Use Fmoc-D-3-HyPhg(tBu)-OH (tert-butyl protected) if available.
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Alternative: If using the free hydroxyl form, use "trityl protection on-resin" or ensure the hydroxyl is unreactive under the specific coupling conditions employed (e.g., using active esters without base).
Step-by-Step Coupling Protocol
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Resin Preparation: Swell resin in DMF for 30 mins.
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Fmoc Deprotection (Previous AA): 20% Piperidine/DMF (2 x 10 min). Note: Standard deprotection is safe; the risk is in the coupling OF the phenylglycine.
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Activation (The Critical Step):
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Dissolve Fmoc-D-3-HyPhg-OH (3 eq) and Oxyma Pure (3 eq) in DMF.
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Add DIC (3 eq).
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Pre-activation: Allow to react for 2-3 minutes at 0°C.
-
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Coupling: Add the mixture to the resin. Shake for 60-120 minutes at room temperature.
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Monitoring: Use Chloranil test (sensitive for secondary amines) or Kaiser test.
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Washing: Wash extensively with DMF and DCM.
Caption: SPPS cycle emphasizing the critical activation parameters required to prevent racemization of phenylglycine derivatives.
Therapeutic & Research Applications
Neuroscience (mGluR Agonists)
(R)-3-hydroxyphenylglycine is a potent agonist for Group I Metabotropic Glutamate Receptors (mGluR1 and mGluR5) .
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Mechanism: It mimics glutamate but the restricted rotation of the phenyl ring locks the molecule in a bioactive conformation.
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Utility: Used in research to study synaptic plasticity, pain signaling, and neurodegenerative pathways.
Peptide Antibiotics
The 3-hydroxyphenylglycine moiety is found in Feglymycin , a 13-mer peptide antibiotic that inhibits HIV replication and possesses antibacterial activity.
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Role: The residue provides structural rigidity, preventing the peptide from collapsing and allowing it to maintain an amphipathic helix necessary for membrane interaction or enzyme inhibition.
Medicinal Chemistry Libraries
Drug discovery programs utilize this building block to scan for:
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Pi-Stacking: The aromatic ring can engage in
- interactions with receptor pockets. -
H-Bonding: The meta-hydroxyl group can serve as a specific hydrogen bond donor/acceptor in a position distinct from Tyrosine (para) or Phenylalanine (none).
References
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Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Link
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Elsawy, M. A., Hewage, C. M., & Walker, B. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions. Journal of Peptide Science, 18(5), 297-301. Link
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Choroba, O. W., et al. (2000).[3] Biosynthesis of the Vancomycin Group of Antibiotics: Involvement of an Unusual Dioxygenase in the Pathway to (S)-4-Hydroxyphenylglycine. Journal of the American Chemical Society, 122(22), 5389-5390. Link
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Santa Cruz Biotechnology. (n.d.). (S)-3-Hydroxyphenylglycine Product Data. Link
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Feglymycin Structure Elucidation. (1999).[4] The Journal of Antibiotics, 52(12). (Referenced via ChemInform).
